Acetic acid, trifluoro-, (1,1-dimethylethyl)dimethylsilyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, trifluoro-, (1,1-dimethylethyl)dimethylsilyl ester is a chemical compound with the molecular formula C8H15F3O2Si and a molecular weight of 228.28 g/mol . . This compound is characterized by the presence of trifluoroacetic acid and a dimethylsilyl ester group, making it a valuable reagent in organic synthesis.
Preparation Methods
The synthesis of Acetic acid, trifluoro-, (1,1-dimethylethyl)dimethylsilyl ester typically involves the reaction of trifluoroacetic acid with tert-butyl alcohol and dimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The general reaction scheme is as follows:
CF3COOH+(CH3)3COH+(CH3)2SiCl→CF3COO-Si(CH3)2(CH3)3C+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Acetic acid, trifluoro-, (1,1-dimethylethyl)dimethylsilyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids, yielding trifluoroacetic acid and tert-butyl alcohol.
Substitution Reactions: The trifluoroacetate group can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include water, acids, bases, and nucleophiles such as amines and alcohols .
Scientific Research Applications
Acetic acid, trifluoro-, (1,1-dimethylethyl)dimethylsilyl ester has several scientific research applications:
Organic Synthesis:
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification due to its ability to introduce trifluoromethyl groups into biomolecules.
Medicinal Chemistry: It is employed in the development of pharmaceuticals, where the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of Acetic acid, trifluoro-, (1,1-dimethylethyl)dimethylsilyl ester involves the introduction of trifluoromethyl groups into target molecules. The trifluoromethyl group is highly electronegative, which can influence the electronic properties of the target molecule, leading to changes in reactivity, stability, and biological activity. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Similar compounds to Acetic acid, trifluoro-, (1,1-dimethylethyl)dimethylsilyl ester include:
Trifluoroacetic acid: A precursor to many fluorinated compounds, used in organic synthesis and as a reagent in various chemical reactions.
tert-Butyl trifluoroacetate: Similar in structure but lacks the dimethylsilyl group, used in organic synthesis.
Dimethylsilyl esters: A class of compounds with similar ester groups but different substituents, used in various synthetic applications.
The uniqueness of this compound lies in its combination of trifluoromethyl and dimethylsilyl groups, which imparts distinct reactivity and properties compared to other similar compounds.
Properties
CAS No. |
104410-90-4 |
---|---|
Molecular Formula |
C8H15F3O2Si |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
[tert-butyl(dimethyl)silyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H15F3O2Si/c1-7(2,3)14(4,5)13-6(12)8(9,10)11/h1-5H3 |
InChI Key |
WOMMBEYPWVELIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.